molecular formula C6H10O3 B14751765 1,4,6-Trioxaspiro[4.4]nonane CAS No. 176-37-4

1,4,6-Trioxaspiro[4.4]nonane

Cat. No.: B14751765
CAS No.: 176-37-4
M. Wt: 130.14 g/mol
InChI Key: WQWHDRISACGTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,6-Trioxaspiro[44]nonane is a unique organic compound characterized by its spirocyclic structure, which includes three oxygen atoms within the ring system

Preparation Methods

The synthesis of 1,4,6-Trioxaspiro[4.4]nonane typically involves the condensation of appropriate diols and carbonyl compounds under acidic conditions. One common method includes the reaction of a diol with a ketone in the presence of an acid catalyst, leading to the formation of the spiroketal structure. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,4,6-Trioxaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the spiroketal into alcohols or other reduced forms.

    Substitution: The spiroketal can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,6-Trioxaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where spiroketal structures have shown efficacy.

    Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1,4,6-Trioxaspiro[4.4]nonane exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The spiroketal structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1,4,6-Trioxaspiro[44]nonane can be compared with other spiroketals, such as 1,6-Dioxaspiro[44]nonane and 1,3,7-Triazaspiro[44]nonane While all these compounds share the spirocyclic structure, 1,4,6-Trioxaspiro[44]nonane is unique due to the presence of three oxygen atoms in its ring system, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

176-37-4

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

1,4,6-trioxaspiro[4.4]nonane

InChI

InChI=1S/C6H10O3/c1-2-6(7-3-1)8-4-5-9-6/h1-5H2

InChI Key

WQWHDRISACGTCO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(OC1)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.